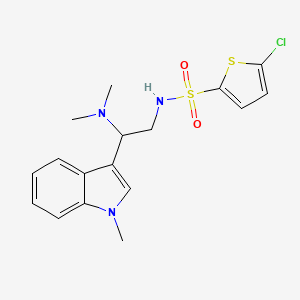

5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S2/c1-20(2)15(10-19-25(22,23)17-9-8-16(18)24-17)13-11-21(3)14-7-5-4-6-12(13)14/h4-9,11,15,19H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWCMBYGXGQWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(S3)Cl)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide, identified by its CAS number 1396679-25-6, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H20ClN3OS

- Molecular Weight : 361.9 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal action observed |

| Enterococcus faecalis | 62.5 - 125 | Effective against clinical isolates |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 | Moderate-to-good antibiofilm activity |

The compound demonstrates a bactericidal mechanism that involves the inhibition of protein synthesis, nucleic acid production, and peptidoglycan synthesis, which are critical for bacterial cell wall integrity and replication .

Antifungal Properties

In addition to its antibacterial effects, the compound has shown antifungal activity:

- MIC against Candida species : Ranges from 106.91 to 208.59 µM.

- Comparison with Fluconazole : The compound displayed superior antifungal efficacy compared to fluconazole (MIC 220.76 µM), indicating its potential as an alternative antifungal agent .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the thiophene and sulfonamide moieties, which enhance its interaction with microbial targets. The proposed mechanisms include:

- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production essential for microbial growth.

- Biofilm Disruption : It exhibits significant activity against biofilms formed by MRSA and other pathogens, suggesting a role in preventing chronic infections associated with biofilm formation .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Study on MRSA Biofilm Formation :

- Comparative Analysis with Existing Antibiotics :

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, including sulfonamide cores, heterocyclic substituents, or dimethylaminoethyl groups. Key differences in substituents, molecular properties, and synthesis are highlighted.

Table 1: Structural and Molecular Comparison

Key Observations:

Indole position (C3 in target vs. C5 in Compound 14) alters steric and electronic interactions with targets.

Synthetic Challenges :

- Low yields (e.g., 28% for Compound 58 ) highlight difficulties in coupling bulky substituents.

- The target compound’s synthesis likely requires multi-step functionalization of indole and sulfonamide groups, increasing complexity.

Biological Implications: Indole-containing compounds (target, Compound 14, Compound 58) may target serotonin receptors or kinases . Sulfonamides with dimethylaminoethyl groups (target, Compound 15) could exhibit enhanced blood-brain barrier penetration due to amine protonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.